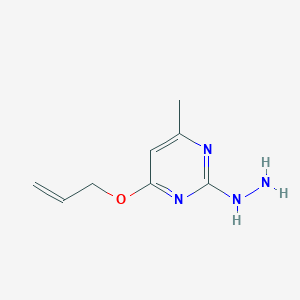
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine
Descripción general
Descripción
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
2-Hydrazinyl-4-methyl-6-(prop-2-en-1-yloxy)pyrimidine is a pyrimidine derivative with a molecular formula of C8H10N4O. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, characterized by hydrazinyl, methyl, and prop-2-en-1-yloxy groups, suggests a diverse range of interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity.
- DNA/RNA Interaction : The compound may bind to DNA or RNA, potentially affecting gene expression and protein synthesis.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical cellular processes, which can lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that derivatives of hydrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrimidine derivatives possess antibacterial activity against various strains of Gram-positive bacteria. The minimum inhibitory concentration (MIC) for several derivatives was found to be as low as 0.25–1 μg/mL against pathogens like Staphylococcus aureus and Listeria monocytogenes .
Anticancer Activity
The antiproliferative activity of this compound has been evaluated against several cancer cell lines. Notably, compounds with similar structures demonstrated IC50 values in the nanomolar range (e.g., 0.05 µM against MDA-MB-231 cells), indicating potent anticancer properties . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Synthesis and Evaluation
The synthesis of this compound typically involves the reaction of 4-methyl-6-(prop-2-en-1-yloxy)pyrimidine with hydrazine hydrate under reflux conditions . Following synthesis, various studies have evaluated its biological activities:
- Antimicrobial Testing : A study assessed the compound's effectiveness against multiple bacterial strains, revealing significant antimicrobial activity.
- Anticancer Studies : In vitro tests on cancer cell lines showed that the compound inhibited cell proliferation effectively, warranting further investigation into its mechanism and potential therapeutic applications.
- Toxicology Assessments : Preliminary toxicity studies indicated a favorable safety profile, with no acute toxicity observed at high doses in animal models .
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydrazino-2-methyl-6-phenylthieno[2,3-d]pyrimidine | Contains a phenylthieno group instead of prop-2-enoxyl | Moderate anticancer properties |
| Hydrazone derivatives | Known for diverse biological activities | Antimicrobial, anticancer, anti-inflammatory |
Propiedades
IUPAC Name |
(4-methyl-6-prop-2-enoxypyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-3-4-13-7-5-6(2)10-8(11-7)12-9/h3,5H,1,4,9H2,2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHNXYZSBCEECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















